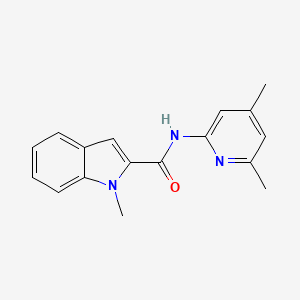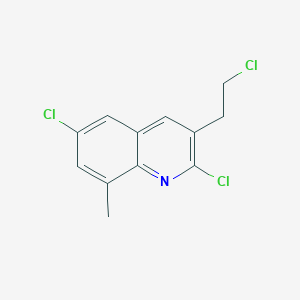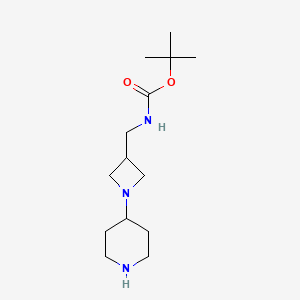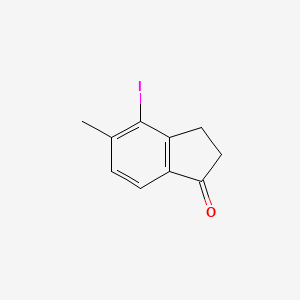
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group at the 6th position can be done using methylating agents like dimethyl sulfate or methyl iodide.
Formation of the pyrazole ring: This involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the quinoline and pyrazole moieties: This step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases like cancer, malaria, and bacterial infections.
Industry: Used in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include DNA, proteins, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Pyrazole: Known for its anti-inflammatory and analgesic properties.
Chloroquine: An antimalarial drug with a quinoline core.
Uniqueness
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol is unique due to the combination of the quinoline and pyrazole moieties, which might confer distinct biological activities and chemical properties compared to its individual components.
Propriétés
Numéro CAS |
111784-25-9 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-(6-methoxy-4-methylquinolin-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15N3O2/c1-9-6-14(18-15(19)7-10(2)17-18)16-13-5-4-11(20-3)8-12(9)13/h4-8,17H,1-3H3 |
Clé InChI |
ANKBMRAVKFWRSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C(=O)C=C(N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)





![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)





![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)
